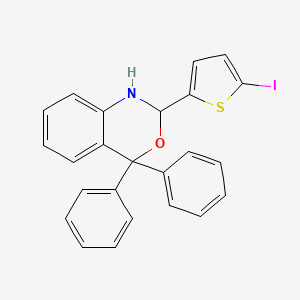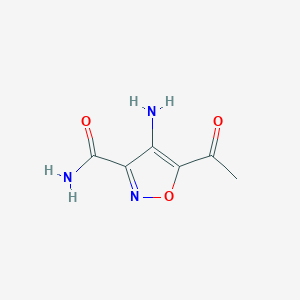
1,3-bis(1-benzyl-1H-indol-2-yl)acetone
説明
1,3-bis(1-benzyl-1H-indol-2-yl)acetone, also known as DIM-C-pPhBr, is a synthetic compound that has gained significant attention in scientific research due to its potential use as an anticancer agent. The compound belongs to the indole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 1,3-bis(1-benzyl-1H-indol-2-yl)acetone is not fully understood. However, it is believed to exert its anticancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. One of the key pathways targeted by the compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The compound has been shown to inhibit the activity of this pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
1,3-bis(1-benzyl-1H-indol-2-yl)acetone has been shown to have various biochemical and physiological effects. In addition to its anticancer effects, the compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic mice. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
実験室実験の利点と制限
One of the advantages of using 1,3-bis(1-benzyl-1H-indol-2-yl)acetone in lab experiments is its potent anticancer activity. The compound has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using the compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1,3-bis(1-benzyl-1H-indol-2-yl)acetone. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its biochemical and physiological effects. Another area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of the compound in vivo. Finally, more preclinical studies are needed to evaluate the safety and efficacy of the compound in animal models before it can be considered for clinical trials.
In conclusion, 1,3-bis(1-benzyl-1H-indol-2-yl)acetone is a synthetic compound that has shown promising anticancer activity in preclinical studies. Its mechanism of action is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. Further research is needed to fully understand the biochemical and physiological effects of the compound and to develop more efficient synthesis methods and drug delivery systems.
科学的研究の応用
1,3-bis(1-benzyl-1H-indol-2-yl)acetone has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. The compound is believed to exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
特性
IUPAC Name |
1,3-bis(1-benzylindol-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O/c36-31(21-29-19-27-15-7-9-17-32(27)34(29)23-25-11-3-1-4-12-25)22-30-20-28-16-8-10-18-33(28)35(30)24-26-13-5-2-6-14-26/h1-20H,21-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKQJRBYCKJPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2CC(=O)CC4=CC5=CC=CC=C5N4CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-chlorobenzoyl)amino]-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4327007.png)
![N,N-diallyl-5-chloro-3-(cinnamoylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4327013.png)
![N,N-diallyl-3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4327014.png)


![N-[2-(hydrazinocarbonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B4327036.png)
![5-chloro-3-[(2-chlorobenzoyl)amino]-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4327054.png)

![1,3'-diacetyl-5'-pyridin-4-yl-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4327071.png)

![1-ethyl-4-isoxazol-5-yl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4327104.png)
![N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide](/img/structure/B4327108.png)
![8,10-dinitrobenzo[b][1,2,3]triazolo[4,5,1-jk][1,5]benzodiazepin-7(6H)-one](/img/structure/B4327109.png)
![8-(benzyloxy)-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B4327117.png)